1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17544772
InChI: InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H
SMILES:
Molecular Formula: C10H19Cl2N5O2
Molecular Weight: 312.19 g/mol

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17544772

Molecular Formula: C10H19Cl2N5O2

Molecular Weight: 312.19 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride -

Specification

Molecular Formula C10H19Cl2N5O2
Molecular Weight 312.19 g/mol
IUPAC Name 1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H
Standard InChI Key ZIUDBDKDGACFQA-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl

Introduction

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride is a complex organic compound featuring a unique combination of a pyrazole ring and an azepan-3-amine structure. This compound has garnered significant attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C10H19Cl2N5O2, with a molecular weight of approximately 312.19 g/mol .

Synthesis and Production

The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride typically involves a multi-step process, including the nitration of pyrazole derivatives followed by the introduction of the azepan structure. In industrial settings, continuous flow reactors can enhance the efficiency of synthesis, allowing for larger-scale production while maintaining quality control.

Synthesis Steps

  • Nitration of Pyrazole Derivatives: This step involves the introduction of a nitro group onto the pyrazole ring.

  • Introduction of Azepan Structure: The azepan structure is incorporated into the molecule through a series of chemical reactions.

  • Formation of Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride form, which may influence its solubility and stability.

Biological Activities and Applications

Research indicates that 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride exhibits potential bioactive properties, making it a valuable compound for various applications in scientific research. Its interaction with biological targets is crucial for understanding its mechanism of action, which may involve modulating receptor activity or inhibiting enzymes critical for biochemical pathways.

Potential Applications

  • Pharmacological Research: The compound's structural components, particularly the nitro group and pyrazole ring, play significant roles in its biological activity.

  • Medicinal Chemistry: It is classified as a potential pharmaceutical agent due to its structural characteristics that may confer therapeutic effects.

Similar Compounds and Stereoisomers

Several compounds share structural similarities with 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride, including simpler pyrazole derivatives and other heterocyclic compounds. The (S)-stereoisomer of this compound also exists, with potentially different biological activity profiles .

Similar Compounds Table

Compound NameSimilarity IndexUnique Features
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid0.89Lacks azepane structure
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amino0.85Different heterocyclic structure
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride-Stereoisomer with different biological activity potential

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